molecular formula C20H22N2O2 B5795772 N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

Cat. No. B5795772
M. Wt: 322.4 g/mol
InChI Key: SFBCBIZRTFVBGW-UHFFFAOYSA-N
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Description

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as EBIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EBIO is a potassium channel activator that has been shown to have potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research.

Scientific Research Applications

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied in various scientific fields due to its unique properties. In neuroscience, N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to activate potassium channels in neurons, leading to increased firing rates and enhanced synaptic transmission. This has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In cardiovascular research, N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have vasodilatory effects, leading to decreased blood pressure. This has potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
In cancer research, N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce apoptosis in cancer cells, leading to cell death. This has potential therapeutic applications in the treatment of various types of cancer.

Mechanism of Action

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide activates potassium channels by binding to the intracellular domain of the channel and inducing a conformational change that opens the channel. This leads to an influx of potassium ions, hyperpolarization of the cell membrane, and increased firing rates in neurons. In cardiovascular research, N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide activates potassium channels in smooth muscle cells, leading to vasodilation and decreased blood pressure. In cancer research, N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide induces apoptosis in cancer cells by activating potassium channels, leading to a decrease in intracellular pH and cell death.
Biochemical and Physiological Effects
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a number of biochemical and physiological effects. In neuroscience, N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to enhance synaptic transmission, increase firing rates in neurons, and improve learning and memory. In cardiovascular research, N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to decrease blood pressure and improve endothelial function. In cancer research, N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments, including its potency and specificity for potassium channels, as well as its ability to cross the blood-brain barrier. However, N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide also has limitations, including its short half-life and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. In neuroscience, further studies are needed to explore the potential therapeutic applications of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cardiovascular research, further studies are needed to explore the potential therapeutic applications of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in the treatment of hypertension and other cardiovascular diseases. In cancer research, further studies are needed to explore the potential therapeutic applications of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in the treatment of various types of cancer, as well as the underlying mechanisms of its anti-cancer effects.
In conclusion, N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is a potassium channel activator that has potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research. Its unique properties make it an attractive target for scientific research, and further studies are needed to explore its potential applications and underlying mechanisms of action.

Synthesis Methods

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide can be synthesized through a multi-step process that involves the reaction of 5-ethyl-2-methylphenol with 2-chlorobenzoxazole, followed by a reaction with butyryl chloride. The final product is purified through recrystallization to obtain pure N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide.

properties

IUPAC Name

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-6-19(23)21-16-12-15(9-7-13(16)3)20-22-17-11-14(5-2)8-10-18(17)24-20/h7-12H,4-6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBCBIZRTFVBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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